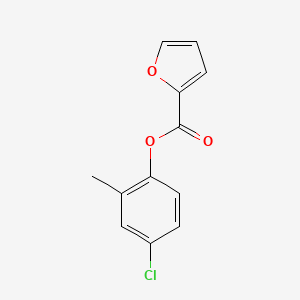

4-chloro-2-methylphenyl 2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "4-chloro-2-methylphenyl 2-furoate" involves several chemical strategies, including chloromethylation and Friedel-Crafts reactions, which are pivotal for creating aralkyl derivatives of furoates. A notable method for synthesizing 5-substituted 3-furoates includes condensing ethylene acetals of substituted levulinic esters with ethyl formate, leading to cyclization into furans (Elliott, Janes, & Pearson, 1971). Another approach involves the preparation of methyl or ethyl 4H-furo[3,2-b]indole-2-carboxylates through deoxygenation and thermolysis of related furoates (Tanaka, Yakushijin, & Yoshina, 1979).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic and computational methods. For instance, studies on similar chemical structures emphasize the importance of vibrational spectroscopic studies, X-ray diffraction, and DFT methods in understanding the molecular geometry and structural characteristics (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Chemical Reactions and Properties

Chemical reactions involving "4-chloro-2-methylphenyl 2-furoate" and its derivatives include a range of transformations, such as nucleophilic substitutions, cycloadditions, and photochemical reactions. These reactions often lead to the formation of highly functionalized and structurally diverse compounds. For example, the preparation of 4,5-bis(diethoxyphosphorylmethyl)-3-furoate from related chloromethyl-3-furoate showcases the versatility in chemical reactions (Pevzner, 2016).

Physical Properties Analysis

The physical properties of "4-chloro-2-methylphenyl 2-furoate" derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, detailed studies specifically addressing these physical properties are limited and often embedded within broader research contexts.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, play a significant role in determining the utility of "4-chloro-2-methylphenyl 2-furoate" in synthetic chemistry. Research on related compounds demonstrates the importance of understanding these properties for optimizing synthesis routes and developing new chemical entities (Mndzhoian, 1959).

Aplicaciones Científicas De Investigación

Synthesis of Insecticidal Esters

Chloromethylation of 3-furoates, followed by a Friedel–Crafts reaction, produces 5-aralkyl-3-furoates. These compounds, including related 3-thenoates, are synthesized for potential use as intermediates in the development of insecticidal esters (Elliott, Janes, & Pearson, 1971).

Novel Heterocyclic Systems

Methyl 2-[(cyanophenoxy)methyl]-3-furoates, derived from methyl 2-(chloromethyl)-3-furoate, undergo cyclization to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. These derivatives represent a novel heterocyclic system with potential applications in materials science and pharmaceutical research (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).

Corrosion Inhibition

Furan derivatives, such as methyl 2-furoate, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, potentially making them useful in industrial applications where corrosion resistance is required (Khaled, 2010).

Organic Synthesis and Functionalization

Methyl 4-chloro-2-butynoate is utilized in modified Morita-Baylis―Hillman reactions with salicylic aldehydes, leading to the efficient synthesis of a variety of substituted chromenes and quinolines. This showcases the role of chloro-furoate derivatives in facilitating diverse organic synthesis pathways (Bello, Ruíz-Rodríguez, Albericio, Ramón, & Lavilla, 2010).

Environmental Applications

The photoassisted Fenton reaction, involving compounds like metolachlor and methyl parathion, demonstrates the potential of furan derivatives in environmental remediation. This process leads to the rapid decomposition and mineralization of these compounds, highlighting the environmental applications of furan-based chemistry (Pignatello & Sun, 1995).

Propiedades

IUPAC Name |

(4-chloro-2-methylphenyl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-8-7-9(13)4-5-10(8)16-12(14)11-3-2-6-15-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFFZYOQEVEYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)